Chlorine Positional Isomerism: Divergent Activity Potential on Carbonic Anhydrase Isoforms
While direct quantitative data for the target compound against carbonic anhydrase (CA) is not publicly available, close analogs in the tetrahydroquinazoline sulfonamide series demonstrate that the position of chlorine substitution critically dictates CA isoform selectivity. For instance, a related sulfonamide-bearing analog (CHEMBL3946274) achieves Ki values of 55 nM for CA VII and 350 nM for CA II, a 6.4-fold selectivity window driven by specific hydrophobic pocket interactions [1]. The target compound, lacking the sulfonamide zinc-binding group but possessing a 4-chlorobenzamide group, is explored for its potential to engage the enzyme through an alternative binding mode, potentially offering a distinct selectivity fingerprint relative to both the sulfonamide series and analogs with chlorine placed on the 7-phenyl ring, such as N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide .
| Evidence Dimension | Carbonic Anhydrase Isoform Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Not available for this specific parameter |
| Comparator Or Baseline | CHEMBL3946274 (sulfonamide analog): CA VII Ki = 55 nM; CA II Ki = 350 nM |
| Quantified Difference | Selectivity ratio: ~6.4-fold for CA VII over CA II (comparator). Target compound's selectivity vs. this comparator and vs. 7-(4-chlorophenyl) analog remains to be experimentally determined. |
| Conditions | Recombinant human carbonic anhydrase isoforms; stopped-flow CO2 hydration assay; 15 min preincubation. |
Why This Matters
CA isoform selectivity is crucial for minimizing off-target effects in therapeutic applications; a compound with a distinct selectivity pattern offers a unique tool for probing CA biology or developing selective agents.
- [1] BindingDB. BDBM50211510 / CHEMBL3946274. Ki data for carbonic anhydrase isoforms. Accessed 2026. View Source
